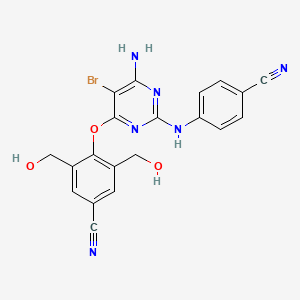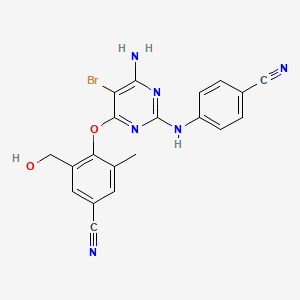
Fasudil Impurity 3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fasudil Impurity 3 is an impurity of Fasudil . Fasudil is a cyclic nucleotide-dependent protein kinase inhibitor and Rho-associated kinase inhibitor . It is used for the treatment of cerebral vasospasm . The molecular formula of Fasudil Impurity 3 is C14H17N3O2S.HCl .
Molecular Structure Analysis
The molecular structure of Fasudil Impurity 3 is represented by the formula C14H17N3O2S.HCl . The molecular weight is 291.37 .Physical And Chemical Properties Analysis
Fasudil Impurity 3 is a white powder . The molecular formula is C14H17N3O2S.HCl and the molecular weight is 291.37 .Wissenschaftliche Forschungsanwendungen
Quality Control in Drug Manufacturing
Fasudil hydrochloride, a Rho-kinase inhibitor and vasodilator, undergoes stringent quality control during manufacturing. The identification and control of process-related impurities, including Fasudil Impurity 3, are crucial. Techniques like RP-HPLC with volatile mobile phase gradient elution and UV detection, as well as high-resolution TOF-MS analysis, play a vital role in ensuring the quality of fasudil hydrochloride. These methods help in determining the elemental compositions and structures of impurities, thereby aiding in quality control of the fasudil hydrochloride bulk drug substance and injection (Song, Chen, Lu, & Hang, 2014).
Pharmaceutical Analysis and Quality Control
In the realm of pharmaceutical analysis, a developed RP-HPLC method is utilized for determining the impurities and dimers in fasudil hydrochloride. This method is highlighted for its simplicity, accuracy, and sensitivity, making it a suitable choice for the assay and quality control of impurities and dimers in fasudil hydrochloride (Xiao-wen, 2013).
Drug Delivery Systems
Research into the development of drug delivery systems, like liposomal fasudil, is another application area. This involves creating formulations for delivering fasudil to targeted areas, such as the brain. Studies on the stability of fasudil-loaded liposomes and their sustained release properties are significant. These formulations show promise in clinical evaluation for conditions like ischemia (Ishida, Takanashi, Doi, Yamamoto, & Kiwada, 2002).
Therapeutic Applications
Fasudil, including its impurities, is studied for its therapeutic applications. This includes research on its efficacy in conditions like stable angina, where fasudil significantly increased the ischemic threshold in patients during exercise. Such studies are crucial in understanding the drug's broader applications and efficacy (Vicari et al., 2005).
Eigenschaften
CAS-Nummer |
166895-80-3 |
|---|---|
Produktname |
Fasudil Impurity 3 |
Molekularformel |
C14H17N3O2S . HCl |
Molekulargewicht |
291.37 36.46 |
Aussehen |
White powder |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
Isoquinoline, 8-[(hexahydro-1H-1,4-diazepin-1-yl)sulfonyl]-, hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



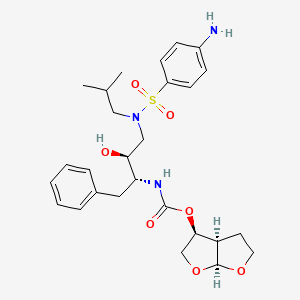
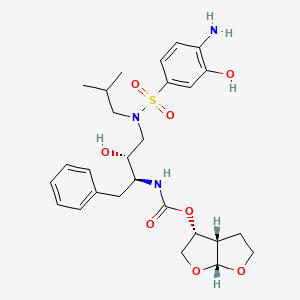
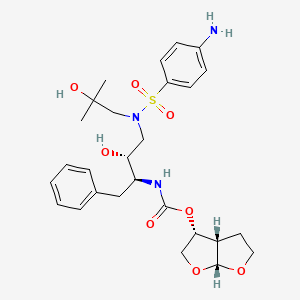
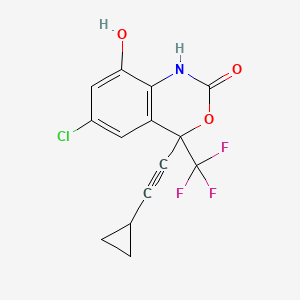
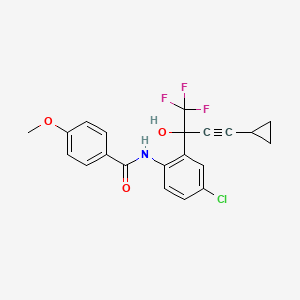
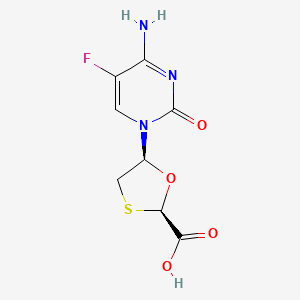
![Carbonic acid 2,5-dioxo-pyrrolidin-1-yl ester hexahydro-furo[2,3-b]furan-3-yl ester](/img/structure/B600901.png)
